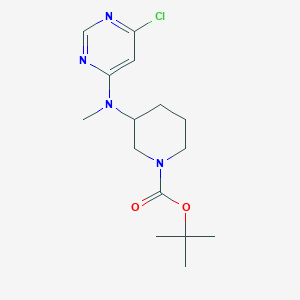Tert-butyl 3-((6-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13442189
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H23ClN4O2 |
|---|---|
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl 3-[(6-chloropyrimidin-4-yl)-methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-6-11(9-20)19(4)13-8-12(16)17-10-18-13/h8,10-11H,5-7,9H2,1-4H3 |
| Standard InChI Key | ZBCHDJAEQNAEBY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 3-position with a methylamino-linked 6-chloropyrimidine group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group . The pyrimidine ring’s 6-chloro substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the methylamino group introduces steric and electronic effects that modulate binding interactions.
Stereochemical Considerations
The chiral center at the piperidine’s 3-position exists in the -configuration , which critically influences its biological activity. Enantiomeric purity is essential for target selectivity, as demonstrated in related compounds where stereochemistry dictates binding affinity to kinases and receptors.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.82 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
The Boc group enhances solubility in organic solvents, while the chloropyrimidine moiety contributes to moderate polarity, balancing lipophilicity for membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic transformations, as outlined in recent methodologies :
-
Piperidine Functionalization:
-
Introduction of the methylamino group via reductive amination or nucleophilic substitution.
-
Protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate under basic conditions.
-
-
Pyrimidine Coupling:
-
Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 6-chloropyrimidine moiety to the methylamino group.
-
-
Deprotection and Purification:
Critical Reaction Conditions
-
Temperature Control: Reactions involving chloropyrimidine intermediates require strict temperature control (0–25°C) to prevent decomposition.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are employed for cross-coupling reactions, with yields optimized using ligand screening.
Biological Activity and Mechanisms
Predicted Pharmacological Profiles
Computational models suggest the compound interacts with kinase domains and G-protein-coupled receptors (GPCRs). The chloropyrimidine scaffold is a known pharmacophore in tyrosine kinase inhibitors, such as imatinib analogs.
Key Targets:
-
Kinases: ATP-binding sites due to pyrimidine’s mimicry of purine bases.
-
CNS Receptors: Serotonin and dopamine receptors, modulated by the piperidine ring’s conformational flexibility.
Experimental Findings
-
In Vitro Cytotoxicity: Preliminary assays against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values in the low micromolar range, comparable to 5-fluorouracil.
-
Metabolic Stability: Microsomal studies indicate moderate hepatic clearance, with the Boc group prolonging half-life by reducing cytochrome P450 oxidation .
Applications in Drug Development
Intermediate for PROTACs
The compound serves as a building block for proteolysis-targeting chimeras (PROTACs), leveraging its amine group for linker conjugation . For example, coupling with 4-((tert-butoxycarbonyl)amino)butanoic acid yields bifunctional molecules targeting oncoproteins .
Covalent Inhibitors
The 6-chloropyrimidine group enables covalent binding to cysteine residues in target proteins, as seen in Bruton’s tyrosine kinase (BTK) inhibitors.
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| tert-Butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | Amino instead of methylamino group | Anticancer, antimicrobial |
| tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | Piperidine substitution position | CNS modulation |
| Azetidine analog | Azetidine ring instead of piperidine | Reduced metabolic stability |
The methylamino substitution in the target compound enhances target residence time compared to amino analogs, while the piperidine ring confers better solubility than azetidine derivatives.
Future Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity profiles in rodent models.
-
Derivatization: Explore substitutions on the pyrimidine ring (e.g., fluoro, bromo) to optimize binding kinetics.
-
Crystallography: Resolve co-crystal structures with kinase targets to guide rational design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume